3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one
Description
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one is an organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Properties
Molecular Formula |
C8H7ClOS |
|---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
3-chloro-5,6-dihydro-4H-1-benzothiophen-7-one |
InChI |
InChI=1S/C8H7ClOS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h4H,1-3H2 |
InChI Key |
UMWBXHZAGUOZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-6,7-dihydrobenzo[b]thiophene with dichlorocarbene, which leads to the formation of an adduct that rearranges thermally to yield the desired compound . The reaction conditions typically involve the use of a solvent such as methanol and the application of heat to facilitate the rearrangement process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as minimizing the use of toxic reagents and solvents, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one has been investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Properties : Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, preliminary cytotoxicity tests have indicated promising activity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) using MTT assays .
Synthesis of Complex Organic Molecules
The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Substitution Reactions : These can introduce different functional groups, leading to a wide range of derivatives that may possess enhanced biological activities.
- Oxidation Reactions : These can yield sulfoxides or sulfones, further expanding the utility of this compound in synthetic chemistry.
Case Study 1: Antimicrobial Development
A study focused on synthesizing derivatives of this compound demonstrated significant antimicrobial activity against resistant bacterial strains. The researchers modified the compound's structure to enhance its binding affinity to bacterial enzymes involved in cell wall synthesis, leading to effective inhibition of bacterial growth.
Case Study 2: Anticancer Research
In another investigation, derivatives of this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications increased the selectivity and potency against specific cancer types, providing a foundation for further drug development aimed at targeting malignancies more effectively.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-ethoxy-8H-cyclohepta[b]thiophen: Similar in structure but with different substituents and ring systems.
Benzo[d]thiazole-2-thiol derivatives: These compounds share the benzothiophene core but have different functional groups and biological activities.
Uniqueness
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one is unique due to its specific chlorine substitution and the presence of the dihydrobenzo[b]thiophene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
3-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one is a heterocyclic compound characterized by a fused benzothiophene structure. Its molecular formula is with a molecular weight of approximately 186.66 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research and interactions with various biological targets.
Chemical Structure and Properties
The structural features of this compound include:
- A chloro substituent at the 3-position.
- A carbonyl group at the 7-position of the thiophene ring.
These substitutions are believed to influence its chemical reactivity and biological interactions significantly.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has shown effectiveness against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells when subjected to MTT assays, indicating its potential as an anticancer agent .
- Mechanism of Action : Although specific mechanisms remain to be fully elucidated, it is hypothesized that the compound may interact with enzymes or receptors involved in cancer progression. Further pharmacological profiling is necessary to understand these interactions better.
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound with various biological targets. These studies are critical for determining the therapeutic potential of the compound and its derivatives .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one | Contains bromine instead of chlorine | Exhibits different reactivity due to bromine's larger size and lower electronegativity. |
| 5-Methylbenzo[b]thiophen-7(4H)-one | Methyl group at the 5-position | Altered electronic properties affecting biological activity. |
| 2-Chloro-5,6-dihydrobenzo[b]thiophen-7(4H)-one | Chlorine at the 2-position | Different position of substitution influences reactivity and interaction profiles. |
These comparisons highlight the uniqueness of this compound regarding its specific halogen substitution pattern and potential biological activities.
Case Studies
Several studies have documented the biological activity of related compounds:
- Cytotoxicity Assays : A study evaluated various derivatives of benzo[b]thiophenes for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications led to enhanced activity against MCF-7 cells, suggesting that structural variations significantly impact efficacy .
- Pharmacological Profiling : Another research effort focused on understanding how modifications in the benzothiophene structure could enhance binding affinity to specific cancer-related targets, paving the way for new therapeutic strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
